molecular formula C21H22O3 B8471053 9,9-Bis[2-(ethenyloxy)ethyl]-9H-xanthene CAS No. 57315-95-4

9,9-Bis[2-(ethenyloxy)ethyl]-9H-xanthene

Cat. No. B8471053
CAS RN: 57315-95-4
M. Wt: 322.4 g/mol
InChI Key: XNMFBQPOGGTPBZ-UHFFFAOYSA-N
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Patent
US04001419

Procedure details

A mixture of 9,9-bis(2'-vinyloxyethyl)xanthene (57 g.) (prepared as in Example 2), water (400 ml.) and concentrated hydrochloric acid (15 ml.) is heated on the steambath with vigorous stirring for 5 hours. The cooled mixture is extracted three times with ether and the combined extracts are dried over MgSO4 and evaporated to dryness. The solid residue is recrystallised from chloroform-light petroleum (b.p. 60°-80° C.) to give 9,9-bis(2'-hydroxyethyl)xanthene, m.p. 144°-145° C. Methanesulphonyl chloride (588 mg.) is added dropwise over 5 minutes at 5° C. to a solution of 9,9-bis(2'-hydroxyethyl)xanthene (0.54 g.) in dry pyridine (5 ml.) with stirring. The mixture is allowed to stand at room temperature for 20 hours and is then poured into a mixture of 3N hydrocholoric acid (20 ml.) and ice (10 g.), and the resulting mixture is extracted with ethyl acetate. The ethyl acetate extract is washed with 3N hydrochloric acid and water, dried over MgSO4, and evaporated to dryness. The solid residue is recrystallised from acetone-light petroleum (b.p. 60°-80° C.) to give 9,9-bis(2'-methanesulphonyloxyethyl)-xanthene, m.p. 121°-122° C.
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][CH2:4][CH2:5][C:6]1([CH2:20][CH2:21][O:22]C=C)[C:19]2[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=2[O:13][C:12]2[C:7]1=[CH:8][CH:9]=[CH:10][CH:11]=2)=C.Cl>O>[OH:22][CH2:21][CH2:20][C:6]1([CH2:5][CH2:4][OH:3])[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:12]=2[O:13][C:14]2[C:19]1=[CH:18][CH:17]=[CH:16][CH:15]=2

Inputs

Step One
Name
Quantity
57 g
Type
reactant
Smiles
C(=C)OCCC1(C2=CC=CC=C2OC=2C=CC=CC12)CCOC=C
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated on the steambath
EXTRACTION
Type
EXTRACTION
Details
The cooled mixture is extracted three times with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts are dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The solid residue is recrystallised from chloroform-light petroleum (b.p. 60°-80° C.)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
OCCC1(C2=CC=CC=C2OC=2C=CC=CC12)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.